molecular formula C20H20N2OS B7562943 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine

4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine

Cat. No. B7562943
M. Wt: 336.5 g/mol
InChI Key: YYMOECZQQWTNDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine, also known as DPM, is a chemical compound that has been widely used in scientific research. DPM is a thiazolylmorpholine derivative that has been shown to exhibit potent inhibitory activity against several enzymes and receptors.

Mechanism of Action

4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine exerts its inhibitory activity by binding to the active site of enzymes and receptors. It has been shown to interact with the ATP-binding site of protein kinase CK2 and inhibit its activity. This compound also binds to the active site of histone deacetylases and inhibits their enzymatic activity. Furthermore, this compound has been shown to bind to cannabinoid receptors and inhibit their signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-proliferative activity against cancer cells. It has been shown to induce apoptosis and inhibit cell migration and invasion. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective activity in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine is its high potency and selectivity towards its target enzymes and receptors. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its use in certain biological assays.

Future Directions

There are several future directions for the use of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine in scientific research. One potential application is the development of this compound-based fluorescent probes for the detection of metal ions in living cells. Another potential application is the use of this compound as a tool compound for the study of epigenetic modifications. Furthermore, this compound could be used as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.

Synthesis Methods

The synthesis of 4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine involves the condensation reaction of 4,5-diphenyl-2-thiohydantoin and 4-chloromethylmorpholine in the presence of a base. The reaction yields this compound as a white solid with a melting point of 138-140°C.

Scientific Research Applications

4-[(4,5-Diphenyl-1,3-thiazol-2-yl)methyl]morpholine has been extensively used in scientific research as a tool compound for various biological studies. It has been shown to inhibit the activity of several enzymes and receptors, including protein kinase CK2, histone deacetylases, and cannabinoid receptors. This compound has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

4-[(4,5-diphenyl-1,3-thiazol-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-3-7-16(8-4-1)19-20(17-9-5-2-6-10-17)24-18(21-19)15-22-11-13-23-14-12-22/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMOECZQQWTNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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